molecular formula C13H13NO7 B8297271 (3R,3alphaS,6alphaR)-Hexahydrofuro[2,3-beta]furan-3-yl-4-nitrophenyl carbonate

(3R,3alphaS,6alphaR)-Hexahydrofuro[2,3-beta]furan-3-yl-4-nitrophenyl carbonate

Cat. No.: B8297271
M. Wt: 295.24 g/mol
InChI Key: ULTSJNOQNKVDBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,3alphaS,6alphaR)-Hexahydrofuro[2,3-beta]furan-3-yl-4-nitrophenyl carbonate is a complex organic compound with a unique structure that includes a hexahydrofurofuran ring system and a nitrophenyl carbonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,3alphaS,6alphaR)-Hexahydrofuro[2,3-beta]furan-3-yl-4-nitrophenyl carbonate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the hexahydrofurofuran ring system and the introduction of the nitrophenyl carbonate group. Common reagents used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(3R,3alphaS,6alphaR)-Hexahydrofuro[2,3-beta]furan-3-yl-4-nitrophenyl carbonate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile or electrophile used.

Scientific Research Applications

(3R,3alphaS,6alphaR)-Hexahydrofuro[2,3-beta]furan-3-yl-4-nitrophenyl carbonate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3R,3alphaS,6alphaR)-Hexahydrofuro[2,3-beta]furan-3-yl-4-nitrophenyl carbonate involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: A compound with a similar aromatic structure but different functional groups.

    Amino Acids: Organic compounds with an amino group and a carboxyl group, used as building blocks for proteins.

Uniqueness

(3R,3alphaS,6alphaR)-Hexahydrofuro[2,3-beta]furan-3-yl-4-nitrophenyl carbonate is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H13NO7

Molecular Weight

295.24 g/mol

IUPAC Name

2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl (4-nitrophenyl) carbonate

InChI

InChI=1S/C13H13NO7/c15-13(20-9-3-1-8(2-4-9)14(16)17)21-11-7-19-12-10(11)5-6-18-12/h1-4,10-12H,5-7H2

InChI Key

ULTSJNOQNKVDBM-UHFFFAOYSA-N

Canonical SMILES

C1COC2C1C(CO2)OC(=O)OC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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